molecular formula C17H16ClN3O3 B2873689 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 391884-08-5

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Cat. No.: B2873689
CAS No.: 391884-08-5
M. Wt: 345.78
InChI Key: WNFPREGDCQRHQK-KEBDBYFISA-N
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally include:

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Temperature: The reactions are typically carried out at reflux temperatures.

    Catalyst: Acetic acid can be used as a catalyst in the condensation step.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or chlorobenzylidene moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is used as a building block for synthesizing more complex molecules. Its hydrazone moiety makes it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been studied for its anti-inflammatory, antioxidant, and enzyme inhibitory activities.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its structural properties allow for modifications that can lead to the creation of new drugs or pesticides.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide involves its interaction with biological macromolecules. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
  • (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the chlorine atom in the benzylidene moiety. This chlorine atom can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy as a therapeutic agent.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable subject for further study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPREGDCQRHQK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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